1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-methylpropyl)- is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine ring system substituted with various alkyl groups. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-methylpropyl)- typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. For instance, the reaction might involve the use of sodium ethoxide in ethanol, followed by refluxing with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and subsequent alkylation with alkyl bromides .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the alkyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-methylpropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, known for its stimulant effects.
Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory therapies.
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-methylpropyl)- is unique due to its specific alkyl substitutions, which confer distinct chemical and biological properties compared to other purine derivatives. These unique features make it valuable for specialized applications in research and industry .
Properties
CAS No. |
132560-07-7 |
---|---|
Molecular Formula |
C12H18N4O2 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
8-ethyl-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H18N4O2/c1-5-8-13-9-10(14-8)16(6-7(2)3)12(18)15(4)11(9)17/h7H,5-6H2,1-4H3,(H,13,14) |
InChI Key |
BQGHPCHYESRVHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1)C(=O)N(C(=O)N2CC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.